molecular formula C10H14N2O4 B12369143 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12369143
M. Wt: 226.23 g/mol
InChI Key: ONAKHYDTKMSIOT-ZHFSPANRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione, commonly known as Stavudine (d4T), is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Structurally, it features a dihydrofuran ring linked to a methyl-substituted diazinane-dione moiety, distinguishing it from other thymidine analogs . Stavudine acts by competitively inhibiting viral reverse transcriptase, thereby terminating DNA chain elongation .

Its CAS registry number is 3056-17-5, with a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-3,6-8,13H,4-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1

InChI Key

ONAKHYDTKMSIOT-ZHFSPANRSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanilvudine can be synthesized through various methods. One common route involves the protection of (S)-(+)-gamma-(hydroxymethyl)-gamma-butyrolactone with tert-butyldiphenylsilyl chloride to form an ether derivative. This is followed by conversion to a seleno derivative using lithium hexamethyldisilazide and trimethylchlorosilane in tetrahydrofuran, and subsequent reaction with phenylselenylbromide . Reduction with diisobutylaluminum hydride in toluene and acetylation yields an intermediate, which is then reacted with thymine and trimethylsilyltriflate in dichloroethane to afford the final product .

Industrial Production Methods: Industrial production of sanilvudine typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process includes protection and deprotection steps, selective reductions, and coupling reactions under controlled conditions to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Sanilvudine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can be performed using agents like diisobutylaluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nucleoside moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in pyridine.

    Reduction: Diisobutylaluminum hydride in toluene.

    Substitution: Trimethylsilyltriflate in dichloroethane.

Major Products: The major products formed from these reactions include various protected and deprotected intermediates, as well as the final active pharmaceutical ingredient, sanilvudine .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities:

Antiviral Properties

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione has been studied for its antiviral properties. It is structurally related to nucleoside analogs that are known to inhibit viral replication. For instance, derivatives of similar compounds have shown effectiveness against HIV and other viruses by mimicking natural substrates in viral polymerases.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties. The ability to interfere with cellular processes such as DNA synthesis and repair positions this compound as a candidate for further investigation in cancer therapy.

Pharmaceutical Applications

Given its biological activities, 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione could be utilized in the development of new antiviral or anticancer drugs. The following applications are particularly noteworthy:

ApplicationDescription
Drug Development Potential for use in creating antiviral medications targeting RNA viruses.
Cancer Therapy Investigation into the compound's ability to inhibit tumor growth or metastasis.

Agricultural Applications

The compound's structural characteristics may also lend themselves to agricultural applications:

Pesticidal Activity

Research into similar compounds has indicated potential use as pesticides or herbicides. The mechanism of action could involve interference with metabolic pathways in pests or pathogens.

Mechanism of Action

Sanilvudine exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites act as chain terminators of DNA synthesis, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stavudine belongs to the dideoxynucleoside analog class, which shares a common mechanism of action but differs in structural modifications that influence efficacy, toxicity, and resistance profiles. Below is a detailed comparison with key analogs:

Zidovudine (AZT)

  • Chemical Name : 1-[(2R,4S,5S)-4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • CAS : 30516-87-1
  • Key Differences :
    • AZT contains an azide group at the 3'-position of the sugar moiety, whereas Stavudine has a dihydrofuran ring with a hydroxymethyl group .
    • Toxicity : Both induce mitochondrial toxicity, but AZT is more strongly linked to hematological side effects (e.g., anemia), while Stavudine causes higher rates of peripheral neuropathy .
    • Clinical Use : AZT remains a first-line option in combination therapies, whereas Stavudine is largely phased out due to toxicity .

Zalcitabine (ddC)

  • Chemical Name: 4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
  • CAS : 7481-89-2
  • Key Differences: Zalcitabine lacks the diazinane-dione core of Stavudine, instead featuring a pyrimidinone ring . Activity: Less potent than Stavudine in vitro but exhibits overlapping toxicity (e.g., pancreatitis) .

Dexelvucitabine

  • Chemical Name: 4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one
  • CAS: Not explicitly listed (see ).
  • Key Differences :
    • Incorporates a fluoro substituent at the 5-position of the pyrimidine ring, enhancing resistance profiles against HIV mutants .
    • Toxicity : Preliminary studies suggest lower mitochondrial toxicity compared to Stavudine .

FMAU (2'-Fluoro-5-methyl-arabinosyluracil)

  • Chemical Name : 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • CAS : 69256-17-3
  • Key Differences: Features a fluoro group at the 2'-position and an arabinose configuration, improving metabolic stability and antiviral activity against hepatitis B virus (HBV) . Applications: Primarily researched for HBV, unlike Stavudine’s HIV focus .

Data Table: Structural and Pharmacological Comparison

Compound CAS Number Molecular Formula Key Structural Features Mechanism Toxicity Profile
Stavudine (d4T) 3056-17-5 C₁₀H₁₂N₂O₄ Dihydrofuran ring, diazinane-dione NRTI, chain termination Mitochondrial toxicity, neuropathy
Zidovudine (AZT) 30516-87-1 C₁₀H₁₃N₅O₄ 3'-azide group NRTI, chain termination Anemia, myopathy
Dexelvucitabine - C₁₀H₁₂FN₃O₄ 5-fluoro pyrimidine NRTI, enhanced resistance Lower mitochondrial toxicity
FMAU 69256-17-3 C₁₀H₁₂FN₂O₅ 2'-fluoro, arabinose configuration NRTI, HBV inhibition Under investigation

Research Findings and Clinical Implications

  • Mitochondrial Toxicity : Stavudine and AZT inhibit mitochondrial DNA polymerase-γ, leading to depletion of mitochondrial DNA and subsequent toxicity in cardiac and skeletal tissues .
  • Resistance Profiles : Dexelvucitabine’s fluorine substitution reduces susceptibility to HIV-1 mutants (e.g., M184V) compared to Stavudine .
  • Structural Determinants : The dihydrofuran ring in Stavudine enhances bioavailability but contributes to its toxicity profile, whereas fluorinated analogs like FMAU show improved metabolic stability .

Biological Activity

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C9H10N2O4
  • Molar Mass : 210.19 g/mol
  • Density : 1.448 g/cm³
  • Boiling Point : 443.4 °C at 760 mmHg
  • Flash Point : 221.9 °C

The structure of the compound indicates it belongs to a class of pyrimidine derivatives, which are known for various biological activities including antiviral and anticancer properties .

Antiviral Properties

Research indicates that compounds similar to 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione exhibit antiviral activity. For example, studies on related pyrimidine derivatives have shown efficacy against viruses such as HIV and Hepatitis C by inhibiting viral replication .

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. For instance, pyrimidine derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways .

Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antiviral properties against HIV. The results demonstrated that certain structural modifications significantly enhanced antiviral potency. Although the specific compound was not tested in this study, it suggests a promising avenue for future research on 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione .

Study 2: Anticancer Mechanisms

Another significant study focused on the anticancer properties of related diazinane compounds. It was found that these compounds can inhibit the activity of topoisomerase enzymes, leading to DNA damage in cancer cells and subsequent cell death. The study concluded that further exploration of these compounds could lead to new cancer therapies .

Research Findings Summary Table

PropertyValue
Molecular FormulaC9H10N2O4
Molar Mass210.19 g/mol
Density1.448 g/cm³
Boiling Point443.4 °C
Flash Point221.9 °C
Antiviral ActivityEffective against HIV
Anticancer MechanismInhibits topoisomerase

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione?

  • Methodological Answer : The synthesis involves sequential steps:

Hydroxyl Protection : Use protective groups (e.g., trityl or acetyl) to stabilize the hydroxymethyl group during subsequent reactions .

Oxolane Ring Formation : Cyclization under acidic or basic conditions to construct the dihydrofuran moiety .

Diazinane-2,4-dione Assembly : Coupling the oxolane intermediate with a pre-formed 5-methyl-1,3-diazinane-2,4-dione fragment via nucleophilic substitution or Mitsunobu reactions .
Critical parameters include temperature control (< 60°C for acid-sensitive steps) and chiral resolution techniques (e.g., chiral HPLC) to maintain stereochemical integrity .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data (e.g., as demonstrated for structurally similar dihydrofuran derivatives) .
  • NMR Spectroscopy : Use 1H^1H-1H^1H COSY and NOESY to correlate spatial proximity of protons in the dihydrofuran and diazinane rings .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for related chiral compounds .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • Membrane Technologies : For lab-scale purification, tangential flow filtration (TFF) can remove low-molecular-weight impurities .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test activity against HIV reverse transcriptase or proteases, as structurally related 1,3-dioxolan-2-ylnucleosides show inhibitory potential .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins .
  • Site-Directed Mutagenesis : Identify critical amino acids in the target’s active site by altering residues and measuring activity changes .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using multiple methods (e.g., fluorescence-based and radiometric assays) to rule out assay-specific artifacts .
  • Purity Analysis : Perform HPLC-MS to confirm compound integrity; impurities >5% can skew bioactivity results .
  • Meta-Analysis : Compare studies under standardized conditions (e.g., pH, temperature) to isolate variables causing discrepancies .

Q. What computational approaches predict the compound’s reactivity and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HIV enzymes, leveraging crystallographic data from related inhibitors .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.